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Compound of Interest

4-Hydroxyphenyl diphenyl
Compound Name:
phosphate

Cat. No. B2658905

IUPAC Name: (4-hydroxyphenyl) diphenyl phosphate CAS Number: 56806-74-7

This technical guide provides a comprehensive overview of (4-hydroxyphenyl) diphenyl
phosphate, a significant metabolite of the widely used organophosphate flame retardant,
triphenyl phosphate (TPHP). This document is intended for researchers, scientists, and drug
development professionals, offering in-depth information on its physicochemical properties,
metabolic pathways, analytical methodologies, and biological activities, with a focus on its
interaction with nuclear receptors.

Physicochemical and Analytical Data

(4-hydroxyphenyl) diphenyl phosphate is a solid substance with the chemical formula
C1sH150sP and a molecular weight of 342.29 g/mol . A summary of its key physicochemical
properties is presented in Table 1.

Table 1: Physicochemical Properties of (4-hydroxyphenyl) diphenyl phosphate
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Property Value Reference

(4-hydroxyphenyl) diphenyl

IUPAC Name ohosphate [1]
CAS Number 56806-74-7 [1]
Molecular Formula C1sH150sP [1]
Molecular Weight 342.3 g/mol [1]
XLogP3 4.2 [1]
Monoisotopic Mass 342.06571057 Da [1]

The quantification of (4-hydroxyphenyl) diphenyl phosphate and its parent compound, TPHP, in
biological matrices is crucial for exposure and toxicological studies. Liquid chromatography-
tandem mass spectrometry (LC-MS/MS) is the analytical method of choice due to its high
sensitivity and selectivity.

Experimental Protocol: Quantification in Human Urine
by LC-MS/MS

A common approach for the analysis of (4-hydroxyphenyl) diphenyl phosphate in human urine
involves enzymatic deconjugation followed by solid-phase extraction (SPE) and analysis by LC-
MS/MS.

1. Sample Preparation:

e To 1 mL of urine, add a mixture of 3-glucuronidase and sulfatase to deconjugate the phase Il
metabolites.

¢ Incubate the mixture at 37°C for a minimum of 2 hours.
 Acidify the sample with a suitable acid (e.g., formic acid).
» Perform solid-phase extraction using a mixed-mode anion exchange cartridge.

» Wash the cartridge with a series of solvents to remove interferences.
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o Elute the analyte with an appropriate solvent mixture (e.g., acetonitrile/methanol).

o Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS
analysis.[2]

2. LC-MS/MS Conditions:
e LC Column: A C18 reversed-phase column is typically used for separation.

o Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small
percentage of formic acid to improve ionization.

« lonization: Electrospray ionization (ESI) in negative ion mode is commonly employed.

e Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction
monitoring (MRM) mode is used for quantification. Specific precursor and product ion
transitions for (4-hydroxyphenyl) diphenyl phosphate are monitored.[2][3]

Synthesis

While (4-hydroxyphenyl) diphenyl phosphate is primarily formed through the metabolism of
TPHP, a direct chemical synthesis route can be valuable for obtaining analytical standards and
for further toxicological studies. Although a specific detailed protocol for the direct synthesis of
(4-hydroxyphenyl) diphenyl phosphate was not found in the reviewed literature, a plausible
synthetic approach can be inferred from general organophosphate chemistry. One potential
route involves the phosphorylation of hydroquinone monobenzyl ether followed by
deprotection.

Metabolism of Triphenyl Phosphate (TPHP)

(4-hydroxyphenyl) diphenyl phosphate is a major phase | metabolite of TPHP. The metabolic
conversion of TPHP is primarily mediated by cytochrome P450 (CYP) enzymes in the liver.

In vitro studies using human liver microsomes have identified CYP1A2 and CYP2EL1 as the
main isoforms involved in the hydroxylation of TPHP to form monohydroxylated-TPHP (OH-
TPHP), including the para-hydroxylated isomer, (4-hydroxyphenyl) diphenyl phosphate.[4][5]
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The metabolic process involves the O-addition of an oxygen atom to one of the phenyl rings of
TPHP.[5] TPHP can also be hydrolyzed to diphenyl phosphate (DPHP).[6][7]

CYP450 (CYP1A2, CYP2E1) (4-hydroxyphenyl) diphenyl phosphate
Hydroxylation (p-OH-TPHP)

Triphenyl Phosphate (TPHP) Hydrolysis

Diphenyl Phosphate (DPHP)

Click to download full resolution via product page

Metabolic pathway of Triphenyl Phosphate (TPHP).

Biological Activity and Signaling Pathways

(4-hydroxyphenyl) diphenyl phosphate, along with its parent compound TPHP, has been shown
to exhibit endocrine-disrupting properties, primarily through interactions with nuclear receptors.

Interaction with Peroxisome Proliferator-Activated
Receptor Gamma (PPARY)

Both TPHP and its hydroxylated metabolites have been demonstrated to act as agonists for the
peroxisome proliferator-activated receptor gamma (PPARY).[8][9] PPARYy is a key regulator of
adipogenesis, lipid metabolism, and glucose homeostasis.

Activation of PPARYy by these compounds can lead to the upregulation of genes involved in lipid
metabolism, potentially causing disturbances such as lipid accumulation.[8][10] Inactivation of
PPARY has been shown to abolish the effects of these compounds on progesterone secretion
in placental cells, confirming the involvement of this signaling pathway.[11]
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Activation of PPARY signaling by (4-hydroxyphenyl) diphenyl phosphate.

Estrogenic and Androgenic Activity

Organophosphate flame retardants, as a class, have been shown to interact with other nuclear
receptors, including the estrogen receptor (ER) and the androgen receptor (AR). Some studies
have indicated that TPHP can exhibit estrogenic activity and also act as an antagonist to the
androgen receptor.[12][13] While direct data for (4-hydroxyphenyl) diphenyl phosphate is
limited, its structural similarity to other phenolic compounds known to interact with these
receptors suggests a potential for similar activity. Further research is needed to fully
characterize the estrogenic and anti-androgenic potential of this specific metabolite.
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Toxicity

In vitro studies have compared the cytotoxicity of TPHP and its metabolites. In HepG2 cells, the
order of cytotoxicity was found to be OH-TPHP > TPHP > DPHP, indicating that the
hydroxylated metabolite is more cytotoxic than the parent compound.[8][10]

In vivo studies using zebrafish embryos have shown that TPHP can induce cardiotoxicity.[14]
While direct toxicity data for (4-hydroxyphenyl) diphenyl phosphate in this model is less
available, the evidence suggests that metabolites can contribute significantly to the overall
toxicity of the parent compound.

Conclusion

(4-hydroxyphenyl) diphenyl phosphate is a key metabolite of TPHP, formed through CYP450-
mediated hydroxylation. It exhibits greater in vitro cytotoxicity than its parent compound and
demonstrates biological activity through the activation of the PPARY nuclear receptor, leading
to disturbances in lipid metabolism. Its potential to interact with other nuclear receptors, such
as the estrogen and androgen receptors, warrants further investigation. The analytical methods
for its detection are well-established, relying on sensitive LC-MS/MS techniques. This technical
guide provides a foundational understanding for researchers and professionals working to
assess the environmental and human health risks associated with TPHP and its metabolites.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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